molecular formula C8H12ClN3O B2545534 4-(Aminomethyl)benzohydrazide hydrochloride CAS No. 17841-64-4

4-(Aminomethyl)benzohydrazide hydrochloride

Cat. No. B2545534
CAS RN: 17841-64-4
M. Wt: 201.65
InChI Key: DQJYPBBMZMTFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzohydrazide hydrochloride is a chemical compound that is related to a family of benzohydrazide derivatives. These compounds are characterized by the presence of a benzohydrazide moiety and are of interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of 4-aminobenzohydrazide with various aldehydes or ketones. For instance, (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide is synthesized by condensing 4-aminobenzohydrazide with acetophenone using methanol as a solvent . Similarly, other derivatives are synthesized using efficient methods that involve the reaction of 4-(ethyl methyl amino) benzohydrazide with thiosalicylic acid to yield a new series of 1, 3-benzothiazin-4-one derivatives . These methods highlight the versatility of benzohydrazide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of 2-amino-N'-(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined by X-ray diffraction, revealing a nearly planar structure with intermolecular N–H⋯O hydrogen bonding . Additionally, DFT calculations are used to optimize the molecular structures and geometries, as seen in the study of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The reactivity of these compounds allows for further chemical transformations, such as the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to yield substituted 4-amino-1,2,4-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic techniques and by studying their behavior in different conditions. The UV–VIS absorption spectra of azo-benzoic acids, for instance, are measured in pure organic solvents and mixed solvent systems to characterize the species present in solution . The spectral data of these compounds often indicate the presence of tautomerism, such as amide-iminol tautomerism .

Scientific Research Applications

Structural Analysis and Molecular Interactions

4-Aminobenzohydrazide derivatives have been extensively studied for their structural characteristics and molecular interactions. For instance, the crystalline structure of derivatives such as di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate has been analyzed, revealing how these compounds form interlocked molecular units through a network of hydrogen bonds (Bakir & Green, 2002). Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in materials science and drug design.

Catalytic and Biological Activities

Research has also delved into the catalytic and biological activities of 4-Aminobenzohydrazide derivatives. A study synthesizing new Schiff base ligands from 4-aminobenzohydrazide derivatives demonstrated their potential in catalytic applications, DNA binding, and antibacterial activities. These findings suggest the versatility of these compounds in both chemical transformations and as potential therapeutic agents (El‐Gammal et al., 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 4-Aminobenzohydrazide derivatives have been explored, indicating their potential in addressing drug-resistant pathogens. For example, synthesis and characterization of compounds like (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide have revealed significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Senthilkumar et al., 2020).

Corrosion Inhibition

Some studies have investigated the use of 4-Aminobenzohydrazide derivatives as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic environments. This application is vital for extending the life of metal components in industrial systems (Bentiss et al., 2009).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(aminomethyl)benzohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,5,9-10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYPBBMZMTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.